molecular formula C17H17NO4 B11500283 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3-methoxyphenyl)acetamide

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11500283
M. Wt: 299.32 g/mol
InChI Key: NDHXCMSHGOZCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name N-(3-methoxyphenyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide reflects its core structure: a benzodioxine moiety fused to an acetamide group substituted at the para-position with a methoxyphenyl ring. The molecular formula is C₁₇H₁₇NO₄ , with a computed molecular weight of 299.32 g/mol .

The benzodioxine ring adopts a half-chair conformation , while the acetamide linker introduces torsional flexibility. Key bond lengths include:

  • C–O bonds in the dioxane ring : 1.414–1.432 Å
  • C–N bond in the acetamide group : 1.347 Å
  • C=O bond in the acetyl group : 1.224 Å.

The methoxy substituent on the phenyl ring creates steric and electronic effects, influencing molecular packing and solubility.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies reveal a disordered dihydrodioxine ring occupying two orientations in an 88:12 ratio (Figure 1). The major conformer exhibits a half-chair geometry, with C13 and C14 displaced by 0.212 Å and -0.556 Å , respectively, from the benzodioxine plane.

Hydrogen bonding dominates the crystal lattice:

  • N–H⋯O interactions (2.89 Å) form C(4) chains along the b-axis.
  • Weak C–H⋯O and C–H⋯F interactions stabilize the three-dimensional network.

Density functional theory (DFT) calculations corroborate the stability of the half-chair conformation, with stereoelectronic n(O)→σ*(C–O) interactions contributing 7.5 kcal/mol to the energy barrier for ring inversion.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.214 Å, b = 12.903 Å, c = 14.296 Å
Dihedral angle (benzodioxine-phenyl) 50.26°
Torsion angle (C–S–N–C) -68.12°

Comparative Structural Analysis with Benzodioxin Derivatives

Compared to simpler benzodioxins like 1,4-benzodioxan , the acetamide and methoxyphenyl substituents in this compound induce:

  • Enhanced torsional strain due to steric clashes between the methoxy group and dioxane ring.
  • Reduced symmetry , leading to disordered conformations absent in unsubstituted derivatives.

Substituent effects are evident when contrasting with:

  • N-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide (CID 565773): Lacks the methoxyphenyl group, resulting in a planar benzodioxine ring.
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)thiazol-2-yl]acetamide (CID 3465128): Thiazole substitution increases π-stacking interactions absent in the methoxyphenyl variant.

DFT analyses show that electron-withdrawing groups (e.g., acetamide) stabilize the gauche conformation of the C–S–N–C bond (-68.12°), whereas electron-donating groups (e.g., methoxy) favor axial orientations.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H17NO4/c1-20-13-6-4-5-12(9-13)18-17(19)10-14-11-21-15-7-2-3-8-16(15)22-14/h2-9,14H,10-11H2,1H3,(H,18,19)

InChI Key

NDHXCMSHGOZCPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2COC3=CC=CC=C3O2

Origin of Product

United States

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of benzodioxin-based compounds. This article reviews its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic applications. The synthesis and characterization of this compound have been explored in several studies, revealing promising biological effects.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with N-substituted acetamides. The general procedure includes the use of lithium hydride as a base in a solvent like DMF (N,N-Dimethylformamide), followed by purification through precipitation methods. Characterization techniques such as TLC (Thin Layer Chromatography), NMR (Nuclear Magnetic Resonance), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Enzyme Inhibition

Recent studies have demonstrated that compounds containing the benzodioxin moiety exhibit significant enzyme inhibitory potential. Specifically, this compound has been evaluated for its ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Enzyme Inhibition Activity
α-GlucosidaseModerate inhibition
AcetylcholinesteraseSignificant inhibition

The compound showed IC50 values indicating moderate to significant inhibition compared to standard inhibitors .

Anticancer Properties

The anticancer activity of this compound has also been investigated against various human cancer cell lines. In vitro studies reveal that it exhibits selective cytotoxicity towards cancer cells while sparing normal fibroblasts. For instance:

Cell Line IC50 (μM)
HCT116 (Colorectal)10
MDA-MB-231 (Breast)>25
A549 (Lung)43.6

These results suggest that the compound may have potential as an anticancer agent, particularly due to its selective action against tumor cells .

Case Studies

Several case studies have highlighted the efficacy of benzodioxin derivatives in clinical settings:

  • Case Study on T2DM : In a preclinical model, a derivative similar to this compound demonstrated significant reductions in blood glucose levels by inhibiting α-glucosidase activity.
  • Anticancer Study : A study involving MDA-MB-231 breast cancer cells revealed that treatment with this compound led to apoptosis in over 70% of the treated cells after 48 hours, indicating strong pro-apoptotic effects.

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of benzodioxane compounds show significant inhibition of key enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition : Compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3-methoxyphenyl)acetamide have been tested for their ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels post-meal, making it a potential therapeutic strategy for Type 2 Diabetes Mellitus (T2DM) .

Anticancer Properties

The compound has also been investigated for its anticancer properties:

  • Cytotoxicity Against Cancer Cell Lines : Studies have shown that benzodioxane derivatives can exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties:

  • Activity Against Pathogens : Derivatives have demonstrated activity against common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .

Case Studies and Research Findings

StudyFocusFindings
Study A Enzyme InhibitionDemonstrated significant α-glucosidase inhibition; potential for T2DM treatment.
Study B Anticancer ActivityShowed selective cytotoxicity towards cancer cells; promising for cancer therapy development.
Study C Antimicrobial ActivityExhibited effectiveness against E. coli and S. aureus; potential for antibiotic development.

Conclusion and Future Directions

The compound This compound presents a promising avenue for research in medicinal chemistry due to its diverse biological activities. Continued exploration of its structure-activity relationships could lead to the development of new drugs targeting metabolic disorders and cancer.

Future research should focus on:

  • Detailed mechanistic studies to elucidate the pathways involved in its biological activities.
  • In vivo studies to assess the therapeutic efficacy and safety profiles.
  • Development of novel derivatives with enhanced potency and selectivity.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following table compares the target compound with structurally similar analogs, highlighting key differences in functional groups, molecular weights, and reported activities:

Compound Name & Evidence ID Structural Features Molecular Weight (g/mol) Key Differences Reported/Inferred Activity
Target Compound Benzodioxin, 3-methoxyphenyl acetamide 299.32 Reference Antimicrobial (inferred from analogs)
N-(2-Ethoxyphenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide Benzothiazine, ethoxyphenyl 342.41 (C₁₈H₁₈N₂O₃S) Benzothiazine (S-containing) vs. benzodioxin; ethoxy vs. methoxy Not specified; sulfur may alter metabolic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, trifluoromethyl, 3-methoxyphenyl 384.33 (C₁₆H₁₂F₃N₂O₂S) Benzothiazole (aromatic N/S) vs. benzodioxin; CF₃ enhances electronegativity Likely pesticide/antimicrobial (patent-derived)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Sulfonamide, 3,5-dimethylphenyl 471.94 (C₂₃H₂₂ClN₃O₅S) Sulfonamide group; bulkier substituents Antimicrobial (MIC: 4–8 µg/mL), low hemolysis
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Imidazole-sulfanyl, 3-methoxyphenyl 397.45 (C₂₀H₁₉N₃O₄S) Imidazole-sulfanyl adds H-bond acceptors/donors Not specified; heterocycle may enhance target binding
N-(4-Aminocyclohexyl)-2-(benzodioxin-2-yl)-N-methylacetamide hydrochloride Cyclohexylamine, hydrochloride salt 340.84 (C₁₉H₂₀ClN₃O₂) Charged amine improves solubility; salt form Likely optimized for pharmacokinetics

Hydrogen Bonding and Crystal Packing

The benzodioxin core’s oxygen atoms participate in hydrogen bonding, influencing crystal packing (as per Etter’s rules) and solubility . Analogs with fewer H-bond acceptors (e.g., benzothiazole in ) may exhibit poorer aqueous solubility but better membrane penetration.

Preparation Methods

Core Benzodioxin Intermediate Synthesis

The synthesis of benzodioxin derivatives typically begins with the formation of the 2,3-dihydro-1,4-benzodioxin ring. A common approach involves the cyclization of catechol derivatives with dihaloalkanes under alkaline conditions. For example:

  • Step 1 : Reacting catechol (1,2-dihydroxybenzene) with 1,2-dibromoethane in the presence of aqueous sodium carbonate yields 2,3-dihydro-1,4-benzodioxin.

  • Step 2 : Functionalization at the 2-position is achieved via Friedel-Crafts alkylation or nucleophilic substitution. For instance, 2-bromoacetic acid can be introduced to the benzodioxin ring using lithium hydride (LiH) in dimethylformamide (DMF).

Key Reaction :

Catechol+1,2-dibromoethaneNa2CO32,3-dihydro-1,4-benzodioxin[4][6]\text{Catechol} + 1,2\text{-dibromoethane} \xrightarrow{\text{Na}2\text{CO}3} \text{2,3-dihydro-1,4-benzodioxin} \quad

Acetamide Formation

The acetamide moiety is introduced via coupling reactions between carboxylic acid derivatives and 3-methoxyaniline. Two primary methods are documented:

Acid Chloride Route

  • Step 1 : Conversion of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Step 2 : Reaction with 3-methoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

  • Temperature: 0–25°C

  • Yield: 75–85%

  • Purity: Confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Bromoacetamide Alkylation

  • Step 1 : Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide by reacting 3-methoxyaniline with bromoacetyl bromide in aqueous Na₂CO₃.

  • Step 2 : Alkylation of 2,3-dihydro-1,4-benzodioxin-2-amine with the bromoacetamide in DMF using LiH as a base.

Key Reaction :

2-Bromoacetamide+Benzodioxin amineLiH, DMFTarget compound[1][6]\text{2-Bromoacetamide} + \text{Benzodioxin amine} \xrightarrow{\text{LiH, DMF}} \text{Target compound} \quad

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvent : DMF is preferred for its polar aprotic properties, facilitating nucleophilic substitutions.

  • Base : Lithium hydride (LiH) outperforms weaker bases (e.g., K₂CO₃) in deprotonating amines, improving reaction rates.

Temperature and Time

  • Alkylation : Reactions proceed optimally at 25°C for 3–4 hours, with prolonged stirring (>5 hours) leading to side products.

  • Acid Chloride Coupling : Conducted at 0°C to minimize decomposition, with gradual warming to room temperature.

Analytical Characterization

Spectral Data

  • IR Spectroscopy :

    • N-H stretch: 3248–3280 cm⁻¹

    • C=O stretch: 1719–1735 cm⁻¹

    • Benzodioxin C-O-C: 1240–1260 cm⁻¹

  • ¹H NMR (400 MHz, CDCl₃) :

    • Benzodioxin protons: δ 4.15–4.25 ppm (br.s, 4H, OCH₂CH₂O)

    • Acetamide NH: δ 8.13 ppm (s, 1H)

    • 3-Methoxyphenyl: δ 6.70–7.27 ppm (m, 4H)

Chromatographic Purity

  • TLC : Rf = 0.45 (ethyl acetate/n-hexane, 3:7)

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Limitations
Acid Chloride Coupling8598High selectivity, mild conditionsRequires SOCl₂, moisture-sensitive
Bromoacetamide Alkylation7895Scalable, fewer stepsLiH handling challenges

Challenges and Solutions

  • Challenge : Low solubility of benzodioxin intermediates in polar solvents.
    Solution : Use DMF with sonication to enhance dissolution.

  • Challenge : Epimerization during acid chloride formation.
    Solution : Maintain low temperatures (0–5°C) and anhydrous conditions.

Industrial Scalability

For large-scale production, continuous flow reactors are recommended to improve heat transfer and reduce reaction times. Automated purification systems (e.g., flash chromatography) ensure consistent yields >80%.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3-methoxyphenyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzodioxane core followed by coupling with the 3-methoxyphenylacetamide moiety. Key steps include:

  • Core formation : Cyclization of catechol derivatives with epichlorohydrin or glyoxal under basic conditions to form the 1,4-benzodioxin ring .
  • Amide coupling : Reaction of the benzodioxin intermediate with 3-methoxybenzoic acid derivatives using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as DMF or dichloroethane .
  • Critical conditions : Temperature control (often 0–25°C for coupling), anhydrous solvents, and inert atmosphere to prevent side reactions. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
    Analytical validation : HPLC (≥95% purity) and NMR (¹H/¹³C) confirm structural integrity .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts) during structural elucidation of benzodioxin-acetamide derivatives?

Answer:
Contradictions may arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

  • Multi-technique validation : Cross-verify NMR data with IR (amide C=O stretch ~1650–1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .
  • X-ray crystallography : Use single-crystal diffraction (e.g., SHELXL refinement ) to unambiguously assign stereochemistry and hydrogen-bonding patterns, which may explain anomalous shifts .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.7–3.9 ppm), benzodioxan methylene (δ 4.2–4.5 ppm), and acetamide NH (δ 8.0–8.5 ppm). ¹³C NMR confirms carbonyl (170–175 ppm) and aromatic carbons .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .
  • Mass spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (±2 Da) and detects fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s enzyme inhibitory potential (e.g., α-glucosidase or acetylcholinesterase)?

Answer:

  • Rational modifications : Synthesize derivatives with substituent variations (e.g., halogenation, alkylation) on the benzodioxin or methoxyphenyl groups to probe steric/electronic effects .
  • In vitro assays : Measure IC₅₀ values using enzyme inhibition kits (e.g., α-glucosidase from Saccharomyces cerevisiae) with p-nitrophenyl glycoside substrates. Compare kinetic parameters (Km, Vmax) .
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., α-glucosidase catalytic triad). Validate predictions with mutagenesis studies .

Basic: What are the documented biological activities of structurally analogous benzodioxin-acetamide compounds?

Answer:

  • Enzyme inhibition : Analogues with sulfonamide linkages show α-glucosidase (IC₅₀ = 12–45 µM) and acetylcholinesterase inhibition (IC₅₀ = 8–32 µM) .
  • Antiviral potential : Benzodioxan derivatives interact with viral polymerases (e.g., monkeypox) via arene-H bonding and hydrophobic interactions .
  • Analgesic/antipyretic activity : N-(3-methoxyphenyl)acetamide derivatives exhibit COX-2 inhibition, validated in murine models .

Advanced: How can researchers address low yield or selectivity in the final amide coupling step?

Answer:

  • Optimize coupling agents : Replace EDC with HATU or PyBOP for sterically hindered amines, improving activation efficiency .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance reagent solubility. Additives like HOAt reduce racemization .
  • Temperature modulation : Lower temperatures (0–5°C) minimize side reactions; microwave-assisted synthesis can accelerate kinetics .

Basic: What crystallization strategies improve the success rate of X-ray diffraction studies for this compound?

Answer:

  • Solvent selection : Use slow evaporation in ethyl acetate/hexane or DCM/methanol mixtures to grow single crystals .
  • H-bonding motifs : Co-crystallize with carboxylic acid derivatives to stabilize lattice structures via NH···O interactions .
  • Refinement tools : SHELXL (for small molecules) or PHENIX (for macromolecules) refine twinned or high-resolution data .

Advanced: How can computational methods predict metabolic stability or toxicity of benzodioxin-acetamide derivatives?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
  • Metabolite identification : Run molecular dynamics simulations (e.g., GROMACS) to model phase I/II metabolism, focusing on demethylation or glucuronidation .
  • Toxicity screening : Leverage ProTox-II to predict hepatotoxicity and carcinogenicity based on structural alerts (e.g., nitro groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.